molecular formula C8H6ClNO2 B7961151 6-Chloro-2H-pyrano[2,3-B]pyridin-4(3H)-one

6-Chloro-2H-pyrano[2,3-B]pyridin-4(3H)-one

Cat. No.: B7961151
M. Wt: 183.59 g/mol
InChI Key: QAWIBDZRUBWAJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2H-pyrano[2,3-B]pyridin-4(3H)-one is a heterocyclic compound that features a pyrano-pyridine fused ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2H-pyrano[2,3-B]pyridin-4(3H)-one typically involves the reaction of appropriate pyridine derivatives with chloro-substituted reagents under specific conditions. One common method involves the cyclization of 3-chloro-4-cyanpyrano[3,4-c]pyridines with various reagents to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, such as temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2H-pyrano[2,3-B]pyridin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrano-pyridine derivatives, while oxidation and reduction reactions can modify the functional groups present on the compound .

Scientific Research Applications

6-Chloro-2H-pyrano[2,3-B]pyridin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2H-pyrano[2,3-B]pyridin-4(3H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

6-Chloro-2H-pyrano[2,3-B]pyridin-4(3H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and its ability to interact with molecular targets involved in critical biological processes.

Properties

IUPAC Name

6-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-5-3-6-7(11)1-2-12-8(6)10-4-5/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWIBDZRUBWAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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